molecular formula C18H11NO5S B12893460 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- CAS No. 94803-31-3

8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-

Cat. No.: B12893460
CAS No.: 94803-31-3
M. Wt: 353.3 g/mol
InChI Key: RPXKTDGGYLLCSI-UHFFFAOYSA-N
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Description

8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- is a chemical compound known for its unique structure and properties This compound is part of the quinoline family, which is characterized by a fused ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes, and metal ions.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the sulfonic acid group and the indene moiety allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

94803-31-3

Molecular Formula

C18H11NO5S

Molecular Weight

353.3 g/mol

IUPAC Name

2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonic acid

InChI

InChI=1S/C18H11NO5S/c20-17-11-5-1-2-6-12(11)18(21)15(17)13-9-8-10-4-3-7-14(16(10)19-13)25(22,23)24/h1-9,15H,(H,22,23,24)

InChI Key

RPXKTDGGYLLCSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=CC=C4S(=O)(=O)O)C=C3

Origin of Product

United States

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